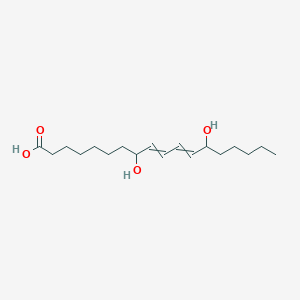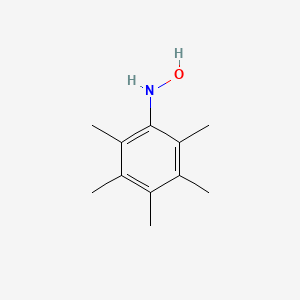
N-Hydroxy-2,3,4,5,6-pentamethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2,3,4,5,6-pentamethylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the amino group is substituted with a hydroxy group and the benzene ring is fully methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3,4,5,6-pentamethylaniline typically involves the nitration of 2,3,4,5,6-pentamethylaniline followed by reduction. The nitration process introduces a nitro group, which is then reduced to a hydroxylamine group. Common reagents used in these steps include nitric acid for nitration and reducing agents like lithium aluminum hydride for the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2,3,4,5,6-pentamethylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylated benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,3,4,5,6-pentamethylaniline.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Hydroxy-2,3,4,5,6-pentamethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-Hydroxy-2,3,4,5,6-pentamethylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress responses and modulation of enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentamethylaniline: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-Hydroxy-2,4,6-trimethylaniline: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
N-Hydroxy-2,3,4,5,6-pentamethylaniline is unique due to its fully methylated benzene ring combined with a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
184956-90-9 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentamethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h12-13H,1-5H3 |
Clé InChI |
PSEHDTIOKYCHSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)NO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


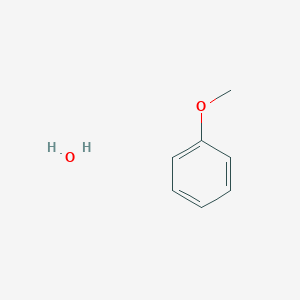
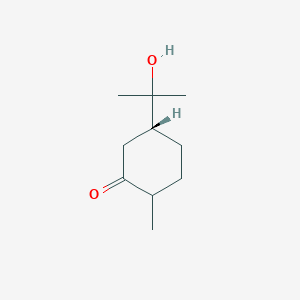

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
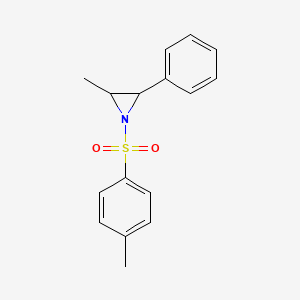
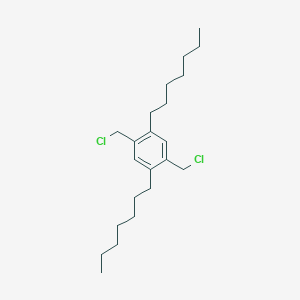
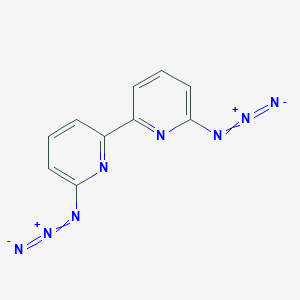
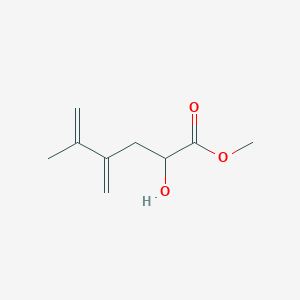
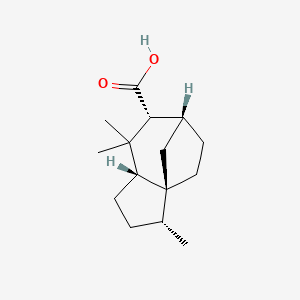

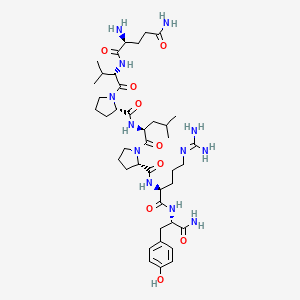
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
